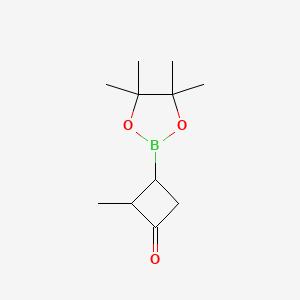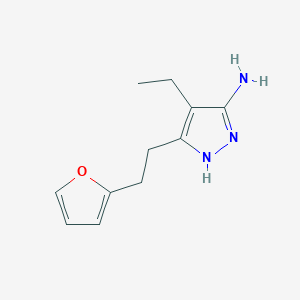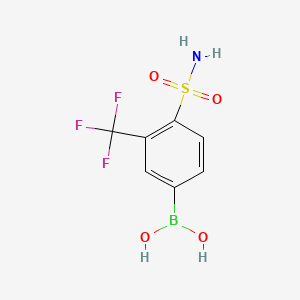
1-Bromo-2-(cyclopropylmethoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a bromine atom and a cyclopropylmethoxy group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopropylmethoxy)cyclohexane. This can be achieved through the following steps:
Formation of 2-(cyclopropylmethoxy)cyclohexane: This intermediate can be synthesized by reacting cyclohexanol with cyclopropylmethanol in the presence of an acid catalyst.
Bromination: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclopropylmethoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones or carboxylic acids.
Reduction: Formation of cyclohexanols.
Applications De Recherche Scientifique
1-Bromo-2-(cyclopropylmethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of a cyclopropylmethoxy group.
1-Bromocyclohexane: Lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)cyclohexane: Lacks the bromine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclohexane ring
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
1-bromo-2-(cyclopropylmethoxy)cyclohexane |
InChI |
InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |
Clé InChI |
SLRIQEAHKQBCLN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OCC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)




![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)


![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)




